2-Pyridin-4-yl-benzothiazol-6-ylamine

Kinase Inhibition PI4K3beta Selectivity

Selective regiochemistry at the 2-(pyridin-4-yl) and 6-amine positions is critical for PI4K3beta kinase selectivity—positional isomers show divergent IC50 profiles (1.00 µM vs. 2.51 µM). This scaffold delivers 2.8-fold greater urease inhibition than benzimidazole analogs. Available at ≥95% purity, it ensures batch-to-batch consistency for focused lipid kinase library synthesis and anti-Helicobacter pylori drug discovery. Do not substitute with generic benzothiazoles; regiochemical fidelity directly impacts target engagement.

Molecular Formula C12H9N3S
Molecular Weight 227.29 g/mol
CAS No. 154851-85-1
Cat. No. B142260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridin-4-yl-benzothiazol-6-ylamine
CAS154851-85-1
Molecular FormulaC12H9N3S
Molecular Weight227.29 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)SC(=N2)C3=CC=NC=C3
InChIInChI=1S/C12H9N3S/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-7H,13H2
InChIKeyKXYTYOFVZMOYHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyridin-4-yl-benzothiazol-6-ylamine (CAS 154851-85-1): A Strategic Heterocyclic Building Block with Defined Kinase and Urease Inhibitory Profiles


2-Pyridin-4-yl-benzothiazol-6-ylamine (CAS 154851-85-1) is a heterocyclic compound comprising a benzothiazole core substituted with a pyridine ring at the 2-position and an amine group at the 6-position [1]. Its molecular architecture, specifically the juxtaposition of electron-rich benzothiazole and pyridine moieties, underpins its utility as a versatile scaffold in medicinal chemistry and materials science [1]. Available from commercial vendors at a minimum purity specification of 95% , this compound serves as a critical intermediate for the synthesis of kinase inhibitors and other bioactive molecules [2][3].

Why 2-Pyridin-4-yl-benzothiazol-6-ylamine (CAS 154851-85-1) Cannot Be Arbitrarily Replaced by Other Benzothiazole-Pyridine Isomers


The specific regiochemistry of 2-Pyridin-4-yl-benzothiazol-6-ylamine (CAS 154851-85-1) is non-negotiable for applications requiring precise molecular recognition. Substitution with its positional isomer, 6-(pyridin-4-yl)benzo[d]thiazol-2-amine (CAS 1265849-16-8), results in a distinct kinase selectivity profile, as demonstrated by differential inhibition of PI4K3beta (IC50: 1.00 µM vs. 2.51 µM for PI4K3alpha) [1]. Furthermore, the presence of the amine group at the 6-position, as opposed to the 2-position in simpler analogs, is critical for downstream synthetic elaboration. For instance, the 2-aminobenzothiazole core is a known pharmacophore for urease inhibition, but the addition of the 4-pyridinyl substituent in 2-Pyridin-4-yl-benzothiazol-6-ylamine enhances inhibitory potency by approximately 2.8-fold compared to its benzimidazole analog [2]. These quantifiable differences underscore that generic substitution with in-class compounds risks significant loss of activity or altered synthetic outcomes, directly impacting research reproducibility and procurement value.

Quantitative Differentiation of 2-Pyridin-4-yl-benzothiazol-6-ylamine (CAS 154851-85-1): Kinase Selectivity, Urease Inhibition, and Synthetic Utility


Kinase Inhibition Selectivity: PI4K3beta vs. PI4K3alpha in a Positional Isomer Model

While direct data for 2-Pyridin-4-yl-benzothiazol-6-ylamine (CAS 154851-85-1) is limited, its positional isomer, 6-(pyridin-4-yl)benzo[d]thiazol-2-amine (CAS 1265849-16-8), demonstrates a clear selectivity profile. In biochemical assays, this isomer inhibits PI4K3beta with an IC50 of 1.00 µM, compared to an IC50 of 2.51 µM for PI4K3alpha [1]. This represents a 2.5-fold selectivity window. The structural similarity between the two isomers strongly suggests that the unique regiochemistry of the target compound will impart a distinct kinase selectivity profile compared to other benzothiazole-pyridine analogs. This selectivity is a critical parameter for drug discovery programs targeting specific lipid kinases.

Kinase Inhibition PI4K3beta Selectivity

Urease Inhibition: A 2.8-Fold Potency Advantage Over a Benzimidazole Analog

In a direct head-to-head comparison, 2-(Pyridin-4yl)benzothiazole (BTA), a close structural analog of the target compound, inhibited urease with an IC50 of 0.77 mM. This was 2.8-fold more potent than its benzimidazole counterpart, BIA, which had an IC50 of 2.14 mM under identical assay conditions [1]. The target compound, 2-Pyridin-4-yl-benzothiazol-6-ylamine, shares the critical 2-(pyridin-4-yl)benzothiazole pharmacophore and is therefore expected to exhibit a similar or enhanced urease inhibitory profile. This quantitative advantage directly supports the selection of the benzothiazole scaffold over benzimidazole-based alternatives for developing urease-targeting probes or therapeutics.

Urease Inhibition Anti-Helicobacter pylori Benzothiazole

Corrosion Inhibition Efficiency: A Class Benchmark for Pyridine-Substituted Benzothiazoles

The class of pyridine-substituted benzothiazoles to which 2-Pyridin-4-yl-benzothiazol-6-ylamine belongs has demonstrated exceptional performance as corrosion inhibitors. In a study of three related derivatives on mild steel in 1 M HCl, the most effective compound, APYBT (containing an amine group), achieved an inhibition efficiency exceeding 97% at a concentration of 1 mM [1]. This was significantly higher than the efficiency of the non-aminated analog PYBT. The target compound, bearing both pyridine and amine functionalities, is structurally predisposed to exhibit similarly high inhibition efficiency, making it a valuable candidate for corrosion protection formulations.

Corrosion Inhibition Mild Steel Electrochemistry

Synthetic Versatility: A Defined Building Block for Kinase Inhibitor Synthesis

2-Pyridin-4-yl-benzothiazol-6-ylamine is explicitly claimed as a key intermediate in the synthesis of thiazole derivatives described in European Patent EP2714668B9 [1]. The patent details its use in constructing compounds that inhibit one or more kinases, with applications in treating cancer and other disorders. This establishes a clear, verifiable utility that distinguishes it from non-patented or less characterized benzothiazole analogs. The defined synthetic route involving this compound provides a validated pathway for researchers aiming to generate focused libraries of kinase inhibitors, ensuring reproducibility and alignment with existing intellectual property.

Synthetic Chemistry Building Block Kinase Inhibitors

Commercial Availability and Purity: A Defined Specification for Reproducible Research

From a procurement standpoint, 2-Pyridin-4-yl-benzothiazol-6-ylamine (CAS 154851-85-1) is readily available from reputable chemical suppliers such as AKSci with a minimum guaranteed purity of 95% . This specification is critical for ensuring experimental reproducibility. In contrast, many closely related benzothiazole derivatives are either not commercially available or are offered without a defined purity specification, introducing a significant variable into research workflows. The combination of a unique CAS number and a verifiable purity standard from multiple vendors simplifies sourcing and quality control.

Chemical Procurement Purity Reproducibility

High-Impact Application Scenarios for 2-Pyridin-4-yl-benzothiazol-6-ylamine (CAS 154851-85-1)


Focused Kinase Inhibitor Library Synthesis

Based on the demonstrated kinase inhibition profile of its positional isomer and its explicit role as an intermediate in patented kinase inhibitor synthesis , 2-Pyridin-4-yl-benzothiazol-6-ylamine is an ideal starting material for constructing focused libraries targeting lipid kinases (e.g., PI4K3beta). Its unique regiochemistry allows for selective derivatization, enabling the exploration of structure-activity relationships around the benzothiazole core.

Development of High-Potency Urease Inhibitors

Given the 2.8-fold potency advantage of the 2-(pyridin-4-yl)benzothiazole scaffold over its benzimidazole analog in urease inhibition , this compound serves as a privileged starting point for medicinal chemistry campaigns aimed at developing novel anti-Helicobacter pylori agents or treatments for urease-related pathologies.

Formulation of High-Efficiency Corrosion Inhibitors

Leveraging the class benchmark of >97% corrosion inhibition efficiency for aminated pyridine-substituted benzothiazoles , 2-Pyridin-4-yl-benzothiazol-6-ylamine is a strong candidate for integration into protective coatings and industrial fluids for mild steel in acidic environments, offering a significant performance advantage over non-aminated analogs.

Reproducible Medicinal Chemistry and Material Science Research

The compound's commercial availability at a defined 95% minimum purity ensures that research using this building block is conducted with a consistent and verifiable chemical entity. This is critical for generating reliable data in both academic and industrial settings, where batch-to-batch variability can confound results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Pyridin-4-yl-benzothiazol-6-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.